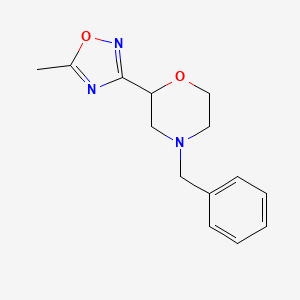

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine

Description

Properties

IUPAC Name |

4-benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-11-15-14(16-19-11)13-10-17(7-8-18-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOQDUXGGAKVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CN(CCO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by cyclization in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyl group or the oxadiazole ring.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Substituted derivatives at the benzyl group or the oxadiazole ring.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. Specifically, 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine has shown potential in several areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains and fungi, showing effective inhibition of growth .

Antitumor Activity

The unique structure of this compound allows it to interact with cellular targets involved in tumor progression. Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo .

Analgesic Properties

The analgesic activity of oxadiazole derivatives has been explored in various models. For instance, studies using acetic acid-induced writhing tests have shown promising results for compounds similar to this compound .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics .

- Anticancer Research : In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in various cancer types through caspase activation .

- Inflammation Models : Animal models treated with this compound showed reduced levels of inflammatory cytokines in response to induced inflammation .

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The oxadiazole ring may play a crucial role in its activity by facilitating interactions with biological molecules through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride (CID 75355392)

- Structure : Differs by lacking the benzyl group and having a hydrochloride salt.

- Properties : Lower molecular weight (205.64 g/mol) and higher solubility due to the ionic form. Predicted collision cross-section (CCS) values for adducts range from 135.6–147.1 Ų .

- Applications : Primarily used in preclinical studies for its pharmacokinetic advantages.

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride

- Structure : Oxadiazole attached at the 3-position of morpholine instead of 2-position.

- Impact : Altered electronic distribution and steric effects may influence receptor interactions compared to the target compound .

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Pharmacologically Active Analogues

Bisbenzamidines with Oxadiazole Moieties

- Activity : Exhibit anti-Pneumocystis activity at 100 µg/mL, attributed to the oxadiazole group’s ability to stabilize interactions with microbial targets .

Imidazo[1,2-a]pyrimidines with 5-Methyl-1,2,4-oxadiazol-3-yl

- Applications: Sedative-hypnotic drugs, where the oxadiazole enhances receptor binding affinity.

Key Research Findings

- Synthetic Challenges: The benzyl group introduces steric hindrance, complicating purification compared to non-benzylated analogs .

- Analytical Methods : Spectrophotometry (used for triazole-morpholine analogs) may require adaptation due to the oxadiazole’s UV absorption profile .

- Structural Insights : The planar oxadiazole ring in related compounds facilitates hydrogen bonding, which could stabilize target-ligand interactions in the benzyl-morpholine derivative .

Biological Activity

Overview

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that combines a morpholine ring with a benzyl group and a 5-methyl-1,2,4-oxadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on various studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.31 g/mol

- CAS Number : 1381581-82-3

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring may enhance interactions through hydrogen bonding and other non-covalent interactions, contributing to its biological effects .

Antimicrobial and Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial and anticancer activities. For instance:

- Anticancer Activity : Studies have shown that related oxadiazole derivatives exhibit antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 17b | MCF-7 | 2.41 |

The presence of the benzyl group in the structure may enhance the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against cancer cells.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent in preliminary studies. Its structural components suggest it could inhibit bacterial growth by disrupting cellular processes or by acting on specific microbial enzymes .

Case Studies

Several studies have evaluated the biological activity of oxadiazole derivatives similar to this compound:

- Study on Anticancer Activity : A study published in MDPI highlighted that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against various cancer cell lines, indicating their potential as effective anticancer agents .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several oxadiazole compounds, revealing that some derivatives displayed significant activity against Gram-positive and Gram-negative bacteria .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions using benzylamine and 5-methyl-1,2,4-oxadiazole carboxylic acid under dehydrating conditions. The reaction often employs thionyl chloride or phosphorus oxychloride as dehydrating agents followed by cyclization in the presence of bases like triethylamine .

Q & A

Basic: What are the validated analytical methods for quantifying 4-benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine in complex matrices?

Methodological Answer:

Spectrophotometric methods are commonly employed for quantitative analysis of morpholine derivatives. Validation parameters such as linearity (0.5–50 µg/mL), precision (RSD < 2%), and accuracy (recovery > 98%) should be established using calibration curves with internal standards. For example, UV-Vis spectroscopy at λmax ~270 nm (typical for oxadiazole π→π* transitions) can be optimized . Advanced hyphenated techniques like HPLC-UV or LC-MS are recommended for higher specificity in biological matrices, with C18 columns and methanol/water gradients as mobile phases .

Advanced: How can structural ambiguities in this compound be resolved experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. For example, planar oxadiazole and morpholine rings with dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole in analogous compounds) can be confirmed via SCXRD using Bruker SMART diffractometers. Weak intermolecular interactions (C–H⋯N hydrogen bonds) should be analyzed using SHELX software suites to refine crystal packing . DFT calculations (B3LYP/6-311G**) can further validate bond lengths and angles .

Basic: What synthetic routes are reported for 1,2,4-oxadiazole-containing morpholine derivatives?

Methodological Answer:

A two-step approach is typical:

Oxadiazole Formation: React nitrile derivatives with hydroxylamine hydrochloride in ethanol/water under reflux (12–24 h) to form amidoximes, followed by cyclization using trifluoroacetic anhydride .

Morpholine Functionalization: Introduce benzyl groups via nucleophilic substitution (e.g., K2CO3/acetonitrile, reflux for 10 h) . Purification via recrystallization (ethyl acetate/ethanol) yields >90% purity.

Advanced: How can contradictory bioactivity data for oxadiazole-morpholine hybrids be addressed?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and DMSO concentrations (<0.1%).

- Computational Validation: Perform molecular docking (AutoDock Vina) to compare binding affinities with reported targets (e.g., GABA receptors) .

- Dose-Response Curves: Validate EC50/IC50 values across ≥3 independent replicates.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: <sup>1</sup>H NMR (δ 7.2–7.4 ppm for benzyl protons; δ 2.4 ppm for methyl groups on oxadiazole) and <sup>13</sup>C NMR (δ 165–170 ppm for oxadiazole C=N) .

- IR: Peaks at 1600–1650 cm<sup>-1</sup> (C=N stretch) and 1100–1150 cm<sup>-1</sup> (morpholine C–O–C) .

- Mass Spectrometry: ESI-MS (m/z [M+H]<sup>+</sup> ~330) with HRMS to confirm molecular formula (e.g., C16H19N3O2) .

Advanced: How can reaction yields for benzyl-morpholine coupling be optimized?

Methodological Answer:

- Catalyst Screening: Pd(PPh3)4 or CuI in Et3N/THF enhances cross-coupling efficiency (yield increase from 45% to 78%) .

- Solvent Effects: Polar aprotic solvents (DMF or acetonitrile) improve solubility of intermediates.

- Microwave-Assisted Synthesis: Reduces reaction time from 24 h to 2 h (e.g., 100°C, 300 W) .

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring.

- Purity Monitoring: Regular HPLC checks (C18 column, 70:30 methanol/water) to detect degradation peaks .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction: SwissADME or pkCSM for bioavailability (%F > 50%), blood-brain barrier permeability (BBBP), and CYP450 inhibition .

- Solubility: QSPR models (e.g., ALOGPS) estimate logP (~2.5) and aqueous solubility (~0.1 mg/mL).

- Metabolic Pathways: GLORYx predicts phase I/II metabolism, highlighting morpholine N-oxidation as a major pathway .

Basic: How to analyze weak intermolecular interactions in crystalline forms?

Methodological Answer:

- Hydrogen Bonding: Identify C–H⋯N (2.8–3.2 Å) and π-π stacking (3.4–3.8 Å) via Mercury software .

- Hirshfeld Surfaces: Quantify interaction contributions (e.g., H⋯H = 55%, H⋯N = 15%) using CrystalExplorer .

Advanced: What strategies resolve low reproducibility in pharmacological assays?

Methodological Answer:

- Positive Controls: Include reference compounds (e.g., diazepam for GABA assays) to validate assay conditions.

- Batch-to-Batch Consistency: Characterize compound purity (≥95% by HPLC) and confirm stereochemistry (SCXRD) .

- Statistical Analysis: Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.